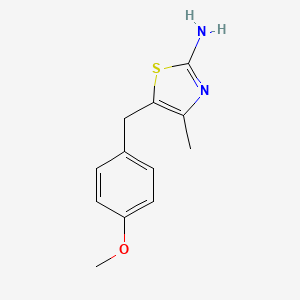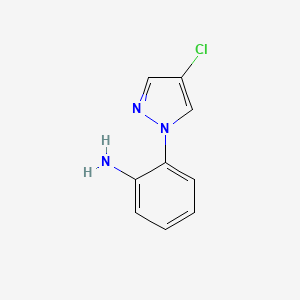
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TTMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTMQ belongs to the class of compounds known as benzamides and has been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Perspectives
The compound belongs to the 1,2,3,4-tetrahydroisoquinoline analogs, which are a large group of natural products. These analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s structure–activity relationship (SAR) and mechanism of action are areas of active research in medicinal chemistry .
Anti-Tauopathies Agent
The compound has been identified as a potential anti-tauopathies agent. Tauopathies are neurodegenerative diseases that are characterized by the aggregation of tau proteins in the brain. The compound has shown promising results in inhibiting the formation of tau aggregates and alleviating neuroinflammation .
DAPK1/CSF1R Dual Inhibitor
The compound has been discovered as a first-in-class DAPK1/CSF1R dual inhibitor. DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Drug Development
The compound holds immense potential for drug development, with its unique structure and biological activity. It can be used to explore molecular interactions and develop new therapeutic agents.
Pictet-Spengler Reaction
The compound can be prepared by the Pictet-Spengler reaction of N-aralkylsulfonamides with s-trioxane. This reaction is catalyzed by a Preyssler heteropolyacid, H (14) [NaP (5)W (30)O (110)], (PA), supported on silica (PASiO (2)40) with excellent yields .
Synthetic Strategies
The compound can be synthesized using various strategies. A note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACTRIRZYDWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

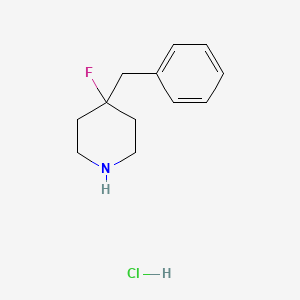
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)

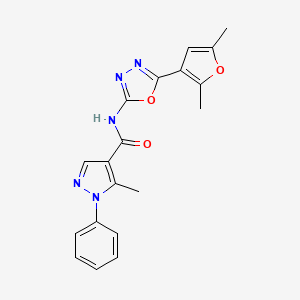
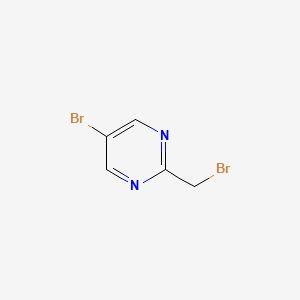

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)
![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)

![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

